3-(Difluoromethyl)-4-ethylbenzoic acid
Description
Properties
IUPAC Name |
3-(difluoromethyl)-4-ethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5,9H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLFHTLSXBCJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 3-Hydroxy-4-ethylbenzoic Acid Derivatives
The synthesis begins with 4-ethylbenzoic acid (CAS: 619-20-5), a commercially available precursor. To introduce the difluoromethyl group at the 3-position, the hydroxyl group must first be installed. This is achieved via directed ortho-lithiation followed by quenching with a boron trifluoride-ether complex, yielding 3-hydroxy-4-ethylbenzoic acid.
Difluoromethylation Using Freon-22
Adapting methods from CN1431189A, the hydroxyl group is replaced with a difluoromethyl moiety. In a polar solvent (e.g., ethanol), 3-hydroxy-4-ethylbenzoic acid reacts with chlorodifluoromethane (Freon-22) under basic conditions (e.g., K₂CO₃) at 60–80°C for 4–6 hours. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen is deprotonated, facilitating displacement by the difluoromethyl group.
Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 60–80°C | |
| Reagent Ratio | 1:3 (Substrate:Freon-22) | |
| Catalyst | K₂CO₃ |
This method achieves moderate yields (~65%) but requires careful control of stoichiometry to minimize side reactions.
Transition Metal-Mediated Coupling
Preparation of 3-Bromo-4-ethylbenzoic Acid
Starting from 4-ethylbenzoic acid, bromination at the 3-position is performed using N-bromosuccinimide (NBS) in acetic acid at 80°C. The bromo derivative serves as a key intermediate for cross-coupling reactions.
Copper-Catalyzed Difluoromethylation
Drawing from advancements in fluorination chemistry, 3-bromo-4-ethylbenzoic acid undergoes a Ullmann-type coupling with a difluoromethyl copper(I) reagent. The reaction, conducted in dimethylformamide (DMF) at 110°C with a catalytic amount of CuI, substitutes the bromine atom with a difluoromethyl group.
Optimized Parameters:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI (10 mol%) | |
| Ligand | 1,10-Phenanthroline | |
| Solvent | DMF | |
| Yield | 72% |
This method offers superior regioselectivity compared to electrophilic routes but demands anhydrous conditions.
Hydrolysis of Nitrile Precursors
Synthesis of 3-(Difluoromethyl)-4-ethylbenzonitrile
A nitrile intermediate is prepared via Rosenmund-von Braun reaction , where 3-bromo-4-ethylbenzoic acid is converted to the corresponding nitrile using CuCN in refluxing dimethyl sulfoxide (DMSO).
Acidic Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) at 120°C for 12 hours. This step proceeds quantitatively, yielding the target compound with high purity.
Hydrolysis Conditions:
| Parameter | Value | Source |
|---|---|---|
| Acid | 6M HCl | |
| Temperature | 120°C | |
| Yield | 95% |
Comparative Analysis of Methods
Efficiency and Scalability
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Substituted Benzoic Acids
*Estimated based on substituent effects. †Predicted using Hammett parameters. ‡Extrapolated from analogous data .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Difluoromethyl)-4-ethylbenzoic acid, and how can reaction conditions be tailored to improve yield?
- Methodology : A multi-step synthesis approach is recommended. Start with 4-ethylbenzoic acid as the core structure. Introduce the difluoromethyl group via nucleophilic substitution using reagents like difluoromethyl triflate or Claisen condensation (adaptable from methods in ). Optimize reaction parameters (solvent polarity, temperature, and catalyst) to mitigate side reactions. For example, polar aprotic solvents (DMF or DMSO) enhance electrophilic substitution efficiency. Purification via preparative HPLC or recrystallization ensures high purity (>95%) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology : Combine H/F NMR and high-resolution mass spectrometry (HRMS). The F NMR spectrum will show distinct splitting patterns for the difluoromethyl group (δ ~ -120 ppm, J ≈ 250 Hz). IR spectroscopy confirms carboxylic acid C=O stretching (~1700 cm). Cross-validate with computational tools (DFT calculations) to match experimental and theoretical spectra .
Q. What are the key physicochemical properties (e.g., logP, pKa) of this compound, and how do they influence bioavailability?
- Methodology : Determine logP via shake-flask or HPLC methods. The difluoromethyl group increases lipophilicity (predicted logP ~2.5), enhancing membrane permeability. Use potentiometric titration to measure pKa (~3.2 for the carboxylic acid group). These properties guide formulation strategies (e.g., salt formation for solubility) and predict ADMET profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of fluorinated benzoic acid derivatives?
- Methodology : Synthesize analogs with variations in fluorination patterns (e.g., trifluoromethyl, chloro-fluoro) and alkyl chain lengths. Test in vitro against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Use molecular docking to correlate substituent effects (e.g., difluoromethyl’s electron-withdrawing nature) with binding affinity. Prioritize analogs showing >50% inhibition at 10 μM .
Q. What strategies resolve contradictory data in metabolic stability assays for fluorinated aromatic compounds?
- Methodology : Perform parallel microsomal stability assays (human vs. rodent) to identify species-specific metabolism. Use LC-MS/MS to detect metabolites. If discrepancies arise, investigate cytochrome P450 isoform selectivity (e.g., CYP2C9 vs. CYP3A4) via isoform-specific inhibitors. Adjust experimental conditions (e.g., NADPH concentration) to standardize results .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodology : Perform molecular dynamics simulations using crystal structures of target proteins (e.g., PPAR-γ for metabolic disorders). Parameterize the difluoromethyl group’s van der Waals radii and partial charges. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (K < 1 μM indicates high affinity) .
Critical Analysis of Contradictory Evidence
- Spectral Data Conflicts : Discrepancies in F NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl). Always report solvent and temperature conditions .
- Biological Assay Variability : Differences in cell lines (HEK293 vs. HeLa) or assay protocols (endpoint vs. kinetic) can alter IC values. Standardize protocols across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
